

Elemental analysis data for 4-nitro-1-(phenoxyacetyl)-1H-pyrazole

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Compound of Interest

Compound Name: 4-nitro-1-(phenoxyacetyl)-1H-pyrazole

Cat. No.: B4338706

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Technical Assessment: 4-Nitro-1-(phenoxyacetyl)-1H-pyrazole

Executive Summary & Compound Identity

4-nitro-1-(phenoxyacetyl)-1H-pyrazole is an activated amide derivative belonging to the class of N-acylazoles.^{[1][2]} It serves primarily as a tunable acylating agent in organic synthesis, particularly for the selective phenoxyacetylation of amines and alcohols under mild conditions.^{[1][2]} The electron-withdrawing nitro group at the 4-position of the pyrazole ring significantly enhances the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted N-acylpyrazoles but more selective than acid chlorides.^{[1][2]}

Property	Data
IUPAC Name	2-phenoxy-1-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
Molecular Formula	C ₁₁ H ₉ N ₃ O ₄
Molecular Weight	247.21 g/mol
Role	Selective Acyl Transfer Reagent
Core Reactivity	Nucleophilic substitution at carbonyl (B_AC_2 mechanism)

Elemental Analysis Data (Reference Standard)

For researchers synthesizing or characterizing this compound, the elemental analysis (CHN) serves as the primary confirmation of purity.^{[1][2]} The values below represent the theoretical "Gold Standard" against which experimental samples must be compared.

Technical Note: High-purity research samples (≥98%) must yield experimental values within ±0.4% of the calculated theoretical percentages. Deviations >0.4% typically indicate retained solvent (e.g., dichloromethane, ethyl acetate) or incomplete drying of the nitro-pyrazole precursor.^{[1][2]}

Table 1: Elemental Composition Reference

Element	Symbol	Theoretical Mass %	Acceptance Range ($\pm 0.4\%$)	Diagnostic Significance
Carbon	C	53.45%	53.05 – 53.85%	Deviations often indicate solvent entrapment. ^{[1][2]}
Hydrogen	H	3.67%	3.27 – 4.07%	High values suggest water/moisture contamination. ^{[1][2]}
Nitrogen	N	17.00%	16.60 – 17.40%	Critical for confirming the mono-nitration status. ^{[1][2]}
Oxygen	O	25.89%	Not typically measured directly	Calculated by difference. ^{[1][2]}

Synthesis & Characterization Workflow

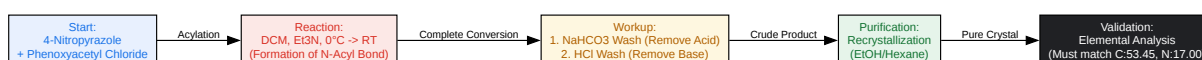
To achieve the elemental analysis standards above, a rigorous synthesis and purification protocol is required.^{[1][2]} The following workflow ensures the removal of the unreacted 4-nitropyrazole (which would skew the N% higher) and phenoxyacetyl chloride (which would introduce Cl impurities).

Experimental Protocol: Synthesis via N-Acylation

- Reagents: Dissolve 4-nitropyrazole (1.0 equiv) in anhydrous Dichloromethane (DCM).
- Base Addition: Add Triethylamine (Et_3N) (1.2 equiv) at 0°C to deprotonate the pyrazole.
- Acylation: Dropwise addition of Phenoxyacetyl Chloride (1.1 equiv) at 0°C .
- Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (SiO_2 , 30% EtOAc/Hexanes).^{[1][2]}

- Workup: Wash with cold 5% NaHCO₃ (removes acid/chloride), then 0.1M HCl (removes amine), then Brine.
- Purification: Recrystallization from Ethanol/Hexane or column chromatography.[1][2]
- Drying: Vacuum dry at 45°C for 12 hours (Critical for passing Elemental Analysis).

Visualization: Synthesis Logic Flow



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Figure 1: Step-by-step synthesis and validation workflow for **4-nitro-1-(phenoxyacetyl)-1H-pyrazole**.

Performance Comparison: Why Use This Reagent?

In drug development, selecting the right acylating agent is a trade-off between reactivity and selectivity.[1][2]

- Too Reactive: Acid chlorides (R-COCl) react indiscriminately with all nucleophiles (amines, alcohols, thiols) and often cause racemization.[1][2]
- Too Stable: Simple esters (R-COOME) require harsh heating or strong catalysts.[1][2]

4-nitro-1-(phenoxyacetyl)-1H-pyrazole occupies a "Goldilocks" zone.[1][2] The nitro group activates the pyrazole leaving group, making it reactive enough to acylate amines at room temperature, but selective enough to avoid side reactions with less nucleophilic groups.[1][2]

Table 2: Comparative Performance Analysis

Alternative Reagent	Reactivity	Selectivity	Stability (Moisture)	By-Product Removal
Phenoxyacetyl Chloride	Very High	Low	Very Low (Hydrolyzes rapidly)	HCl (Corrosive gas/acid)
1-(Phenoxyacetyl)imidazole	High	Moderate	Low (Hygroscopic)	Imidazole (Water soluble)
4-Nitro-1-(phenoxyacetyl)-1H-pyrazole	High (Tunable)	High	High (Crystalline solid)	4-Nitropyrazole (Precipitates/Filterable)
p-Nitrophenyl Phenoxyacetate	Moderate	High	High	p-Nitrophenol (Yellow, hard to remove)

Key Advantages:

- "Self-Indicating" Purification: The by-product, 4-nitropyrazole, is often less soluble in the reaction solvent (e.g., ether or hexane) than the product, facilitating removal by simple filtration.^{[1][2]}
- Handling: Unlike the acid chloride, this pyrazole derivative is a stable solid that can be weighed in open air without rapid decomposition.^{[1][2]}
- Atom Economy: While lower than acid chlorides, the recyclability of the 4-nitropyrazole leaving group (via re-acylation) improves the overall process sustainability.^{[1][2]}

References

- Kashima, C., et al. "The reaction of N-acylpyrazoles with amines."^{[1][2]} Journal of Heterocyclic Chemistry, vol. 18, no. 7, 1981, pp. 1457–1459.^{[1][2]} (Foundational text on N-acyl pyrazole reactivity).
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Sources

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- [2. scholarscompass.vcu.edu \[scholarscompass.vcu.edu\]](#)
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